molecular formula C11H12BrNO B2750262 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1396777-58-4

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2750262
Key on ui cas rn: 1396777-58-4
M. Wt: 254.127
InChI Key: GZDRZVDTUXFZEY-UHFFFAOYSA-N
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Patent
US08440652B2

Procedure details

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.6 g, 6.7 mmol) was dissolved in DCM (12 mL) and cooled to 0° C. Then MeSO3H (1.83 ml, 28.1 mmol) was added, followed by the portion-wise addition of NaN3 (653 mg, 10.1 mmol) over ˜10 min, while maintaining the internal reaction temperature below 5° C. The reaction was allowed to warm to room temperature and was stirred 3 h under nitrogen. At completion, the reaction was cooled to 0° C. and quenched with 8 M aq. NaOH. After stirring 30 minutes at room temperature, the quenched reaction was partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the aqueous layer was extracted with DCM (2×30 mL). The combined organics were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (711 mg, 40% yield) was isolated as a white solid after purification by flash chromatography over silica gel (eluting in 50-100% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.02 (br. s., 1H), 7.77 (d, J=8.0 Hz, 1H), 7.46-7.64 (m, 2H), 3.16 (d, J=3.0 Hz, 2H), 1.27 (s, 6H); MS (EI) m/z=255.1 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
653 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][C:5]2([CH3:13])[CH3:12].CS(O)(=O)=O.[N-:19]=[N+]=[N-].[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:19][CH2:6][C:5]2([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=C2C(CC(C2=CC1)=O)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
653 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred 3 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal reaction temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At completion, the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 8 M aq. NaOH
STIRRING
Type
STIRRING
Details
After stirring 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the quenched reaction
CUSTOM
Type
CUSTOM
Details
was partitioned between DCM (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×30 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C2C(CNC(C2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 711 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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